

Application of T-448 in Cancer Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: T-448

Cat. No.: B10818677

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Note to the Reader: The designation "**T-448**" in scientific literature can refer to at least two distinct investigational compounds in cancer research: EOS-448 (Belrestotug), an anti-TIGIT antibody for immuno-oncology, and TAK-448, a kisspeptin analog for prostate cancer. This document provides detailed application notes and protocols for both compounds, organized into separate sections for clarity.

Section 1: EOS-448 (Belrestotug) - An Anti-TIGIT Monoclonal Antibody

Application Notes

EOS-448 (also known as Belrestotug or GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3][4] Its ligands, such as CD155 (PVR) and CD112, are often overexpressed on tumor cells.[5] The binding of TIGIT to its ligands transmits inhibitory signals that suppress the anti-tumor immune response.[4][5]

EOS-448 is designed to enhance the anti-tumor immune response through a multi-faceted mechanism of action:[6][7][8]

- **Blocking the TIGIT-Ligand Interaction:** By binding to TIGIT, EOS-448 prevents its interaction with CD155 and CD112, thereby releasing the "brakes" on T cells and NK cells and allowing

for their activation.[\[5\]](#)[\[6\]](#)

- **Depletion of TIGIT-high Cells:** As an IgG1 antibody, EOS-448 has a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells.[\[1\]](#)[\[9\]](#) This engagement can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of cells with high TIGIT expression, such as immunosuppressive Tregs and exhausted T cells within the tumor microenvironment.[\[6\]](#)[\[7\]](#)
- **Activation of Antigen-Presenting Cells (APCs):** The FcγR engagement by EOS-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.[\[10\]](#)

Preclinical and clinical studies have shown that EOS-448 can lead to an increased effector CD8 T cell to Treg ratio, restore T cell function, and mediate potent anti-tumor activity, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[\[1\]](#)[\[9\]](#)[\[10\]](#) It is currently being investigated in clinical trials for advanced solid tumors.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Data Presentation

Table 1: Summary of Preclinical Efficacy of EOS-448 in a Murine Colon Cancer Model

Treatment Group	Outcome	Finding
EOS-448 (murine surrogate) + anti-PD-1 mAb	Anti-tumor effect	Strong anti-tumor effect observed. [1]
Treg depletion	Correlated with Treg depletion within the tumor. [1]	
CD8 T cell activation	Correlated with CD8 T cell activation within the tumor. [1]	
EOS-448 (Fc-disabled version) + anti-PD-1 mAb	Anti-tumor effect	Inactive, highlighting the importance of FcγR engagement. [10]

Table 2: Summary of Phase 1 Clinical Trial Data for EOS-448 Monotherapy in Advanced Solid Tumors

Parameter	Finding
Patient Population	20 evaluable patients with advanced, difficult-to-treat cancers.[6]
Tolerability	Favorable tolerability profile with no dose-limiting toxicities observed.[6][11]
Clinical Activity	1 confirmed partial response (in a pembrolizumab-resistant melanoma patient) and 9 stable diseases.[6][11]
Pharmacodynamics	- Sustained depletion of suppressive Tregs and terminally exhausted TIGIT-high CD8+ T cells. [7][9] - Increased effector CD8/Treg ratio.[9] - Increased Ki67 expression in memory CD8 T cells.[9] - Significant decrease in TIGIT+ cells in 21 out of 22 tested paired tumor biopsies.[9]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of T-cell Subsets and Activation Markers in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a representative method for assessing the pharmacodynamic effects of EOS-448 on immune cell populations from patient blood samples.

1. Objective: To quantify the populations of regulatory T cells (Tregs), effector T cells, and the expression of activation markers (e.g., Ki67) following EOS-448 treatment.

2. Materials:

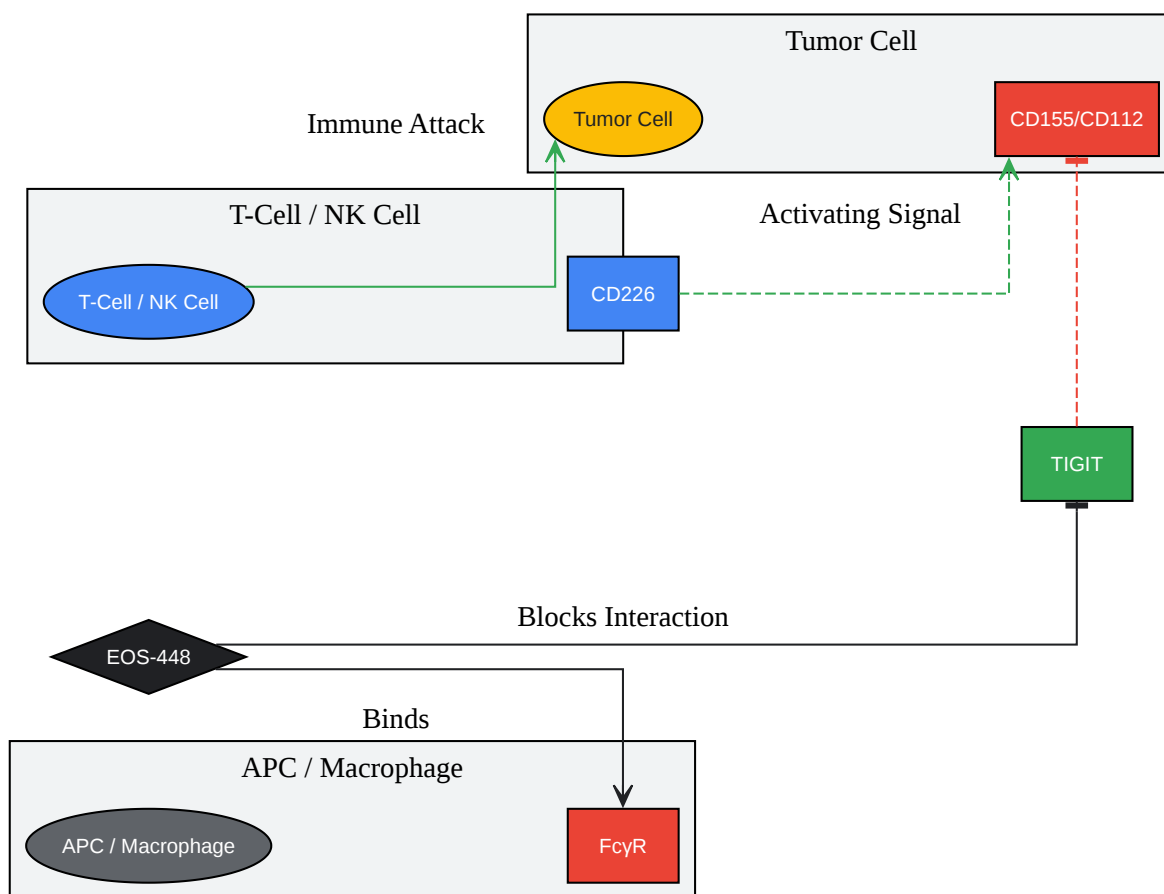
- Whole blood collected in EDTA tubes.
- Ficoll-Paque PLUS.
- Phosphate-Buffered Saline (PBS).
- Fetal Bovine Serum (FBS).
- Fluorescently conjugated antibodies against: CD3, CD4, CD8, CD25, FOXP3, Ki67, TIGIT.
- Live/Dead fixable dead cell stain.
- Foxp3 / Transcription Factor Staining Buffer Set.

- Flow cytometer.

3. Procedure:

- PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat (PBMC layer). e. Wash PBMCs twice with PBS containing 2% FBS.
- Surface Staining: a. Resuspend PBMCs in PBS. b. Add Live/Dead stain and incubate for 20 minutes at room temperature, protected from light. c. Wash cells with PBS + 2% FBS. d. Resuspend cells in PBS + 2% FBS and add the cocktail of surface antibodies (CD3, CD4, CD8, CD25, TIGIT). e. Incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with PBS + 2% FBS.
- Intracellular Staining (for FOXP3 and Ki67): a. Fix and permeabilize the cells using the Foxp3 / Transcription Factor Staining Buffer Set according to the manufacturer's instructions. b. Add the intracellular antibody cocktail (FOXP3, Ki67). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash cells with permeabilization buffer.
- Data Acquisition: a. Resuspend cells in PBS + 2% FBS. b. Acquire data on a flow cytometer.
- Data Analysis: a. Gate on live, singlet cells. b. Identify CD4+ and CD8+ T-cell populations. c. Within the CD4+ population, identify Tregs (e.g., CD25+ FOXP3+). d. Analyze the expression of Ki67 in different T-cell subsets. e. Calculate the ratio of effector CD8+ T cells to Tregs.

Mandatory Visualization



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Caption: Mechanism of action of EOS-448.

Section 2: TAK-448 - A Kisspeptin Analog

Application Notes

TAK-448 is an investigational oligopeptide analog of kisspeptin, a naturally occurring ligand for the G protein-coupled receptor GPR54 (also known as KISS1R).[14][15] The kisspeptin signaling pathway plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which controls the production of testosterone.[16][17]

In the context of prostate cancer, which is often androgen-dependent, the goal of treatment is to reduce testosterone levels. While acute administration of a kisspeptin analog can stimulate the HPG axis, continuous or sustained exposure leads to desensitization and downregulation of the pathway, resulting in a profound and sustained suppression of testosterone to castration levels.[\[15\]](#)[\[18\]](#)

TAK-448 is being developed as a novel androgen deprivation therapy (ADT) for prostate cancer.[\[19\]](#) Studies have shown that continuous administration of TAK-448, either through infusion or as a depot formulation, effectively reduces plasma testosterone and prostate-specific antigen (PSA) levels in both healthy males and patients with prostate cancer.[\[14\]](#)[\[15\]](#) [\[20\]](#) Preclinical studies in rat models of androgen-sensitive prostate cancer have demonstrated its potent anti-tumor activity.[\[19\]](#)

Data Presentation

Table 3: Pharmacodynamic Effects of TAK-448 in a Phase 1 Study

Population	Dosing Regimen	Key Findings
Healthy Males	14-day continuous subcutaneous infusion (>0.1 mg/day)	Testosterone levels dropped to below-baseline by 60 hours and reached sustained below-castration levels by day 8. [14]
Prostate Cancer Patients	1-month depot injection (12 mg or 24 mg)	- Testosterone decreased to <20 ng/dL in 4 out of 5 patients. [14] - PSA levels decreased by >50% in all patients receiving the 24 mg dose. [14]

Table 4: Preclinical Data for TAK-448 in a Rat Prostate Cancer Model

Parameter	Finding
Model	JDCaP androgen-dependent prostate cancer rat model. [18]
Effect on Testosterone	Continuous subcutaneous administration (≥ 10 pmol/h) led to a rapid reduction of plasma testosterone to castrate levels within 3-7 days, which was sustained for 4 weeks. [18]
Effect on PSA	A related kisspeptin analog, TAK-683, reduced plasma PSA in this model. [18]
Comparison to Leuprolide	The suppressive effects of TAK-448 on testosterone were more rapid and profound than those of the GnRH analog leuprolide. [18]

Experimental Protocols

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Testosterone Measurement in Serum

This protocol provides a general framework for quantifying serum testosterone levels, a key pharmacodynamic endpoint for TAK-448 studies.

1. Objective: To measure the concentration of testosterone in serum samples from subjects treated with TAK-448.

2. Materials:

- Serum samples from patients.
- Commercially available Testosterone ELISA kit (which typically includes a testosterone-coated microtiter plate, enzyme conjugate, calibrators, controls, wash solution, substrate, and stop solution).
- Microtiter plate reader.
- Deionized water.
- Absorbent paper.

3. Procedure:

- Reagent Preparation: a. Allow all reagents and samples to reach room temperature. b. Prepare the wash solution by diluting the concentrated buffer with deionized water as per the kit instructions.
- Assay Procedure: a. Secure the required number of antibody-coated microtiter wells in the holder. b. Pipette 25 μ L of each calibrator, control, and patient sample into the appropriate wells. c. Dispense 200 μ L of the enzyme conjugate into each well. d. Mix thoroughly for 10 seconds. e. Incubate for 60 minutes at room temperature.
- Washing: a. Decant the contents of the wells. b. Wash the wells three times with 400 μ L of diluted wash solution per well. c. After the final wash, strike the plate sharply on absorbent paper to remove any residual liquid.
- Substrate Incubation and Measurement: a. Add 200 μ L of the substrate solution to each well. b. Incubate for 15 minutes at room temperature. c. Add 100 μ L of the stop solution to each well to terminate the reaction. d. Read the absorbance of each well at 450 nm using a microtiter plate reader within 10 minutes of adding the stop solution.
- Data Analysis: a. Calculate the average absorbance for each set of calibrators, controls, and samples. b. Plot a standard curve of absorbance versus the concentration of the calibrators. c. Determine the testosterone concentration in the patient samples by interpolating their absorbance values from the standard curve.

Mandatory Visualization

Caption: TAK-448 signaling pathway in testosterone suppression.

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